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3-Chloropropionitrile

Cat. No.: B165592
CAS No.: 542-76-7
M. Wt: 89.52 g/mol
InChI Key: GNHMRTZZNHZDDM-UHFFFAOYSA-N
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Description

Significance and Scope of 3-Chloropropionitrile Research

The primary significance of this compound in academic and industrial research lies in its role as a versatile chemical intermediate. nordmann.global Its unique molecular structure allows for a variety of chemical transformations, making it a crucial component in the synthesis of more complex molecules. nordmann.global Research has extensively focused on its application in the preparation of pharmaceuticals and polymers. cymitquimica.comnj.govfishersci.at The compound's ability to participate in reactions as both a nitrile and an alkyl halide broadens its synthetic utility. nih.gov

The scope of research on this compound is extensive, covering areas from fundamental organic synthesis to materials science and analytical chemistry. Investigations into its reactivity, reaction mechanisms, and the development of novel synthetic routes continue to be active areas of study. Furthermore, its application in creating functionalized molecules for various purposes highlights its importance in modern chemical research.

Historical Context of this compound Investigations

The synthesis of this compound has been documented for a considerable time, with early methods focusing on the hydrochlorination of acrylonitrile (B1666552). wikipedia.orgchemicalbook.com This process involves the reaction of acrylonitrile with hydrogen chloride. wikipedia.org Initial studies centered on optimizing this synthesis to achieve higher yields and purity. Over the years, various modifications and alternative synthetic pathways have been explored, reflecting the ongoing interest in this compound. For instance, a method involving the reaction of 3-hydroxypropionitrile (B137533) with benzoyl chloride has been reported. chemicalbook.com A notable publication in the Journal of the American Chemical Society in 1957 described a convenient synthesis method for β-chloropropionitrile (an older name for this compound), indicating its importance in the chemical community even then. acs.org The historical development of its synthesis underscores its sustained relevance as a key chemical intermediate.

Overview of Key Research Domains for this compound

The research applications of this compound are diverse, spanning several key domains within chemistry.

Organic Synthesis: This is the most prominent area of research for this compound. It serves as a precursor in the synthesis of numerous organic compounds. A significant industrial application is its use in the production of the H2-receptor antagonist famotidine, a widely used pharmaceutical. wikipedia.orgchemicalbook.com The compound's ability to act as an alkylating agent is demonstrated in its reactions with imidazoles and thiourea (B124793). wikipedia.org For example, its reaction with thiourea is a step in the synthesis of 3-mercaptopropionitrile. wikipedia.org

Polymer Chemistry: this compound is utilized in polymer synthesis, where its functional groups can be incorporated into polymer backbones or used to initiate polymerization reactions. cymitquimica.comnj.govfishersci.at Its bifunctionality allows for the creation of polymers with specific properties and functionalities.

Materials Science: In the field of materials science, research has explored the use of this compound in the synthesis of ionic liquids. utp.edu.my Specifically, it has been used in the synthesis of 1-methyl-3-propionitrile imidazolium-based ionic liquids, which have potential applications as solvents for biomass dissolution. utp.edu.my

Analytical Chemistry: While not a primary focus, this compound has been a subject in analytical studies, including its detection in various matrices. epa.gov It has also been used as a reference compound in toxicological studies and in the development of analytical methods for identifying and quantifying related compounds. scispace.commdpi.compsu.edu For instance, it has been used in the development of derivatization techniques for gas chromatography (GC) analysis, where chemical modification of an analyte enhances its detection. slideshare.netjfda-online.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4ClN B165592 3-Chloropropionitrile CAS No. 542-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropropanenitrile
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InChI

InChI=1S/C3H4ClN/c4-2-1-3-5/h1-2H2
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InChI Key

GNHMRTZZNHZDDM-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)C#N
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Molecular Formula

C3H4ClN
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DSSTOX Substance ID

DTXSID4030336
Record name 3-Chloropropionitrile
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Molecular Weight

89.52 g/mol
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Physical Description

Propionitrile, 3-chloro- is a colorless liquid with a characteristic acrid odor. Used in pharmaceutical and polymer synthesis. (EPA, 1998), Colorless liquid; [Hawley]
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Boiling Point

347 to 349 °F at 760 mmHg (EPA, 1998), 175-176 °C
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Flash Point

168 °F (EPA, 1998), 75.5 °C, 168 °F (CLOSED CUP)
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Solubility

MISCIBLE WITH ACETONE, BENZENE, CARBON TETRACHLORIDE, ALC, ETHER, Water solubility: 4.5 g/100 ml at 25 °C, Solubility of water in beta-chloropropionitrile: 2.2 ml/100 g at 25 °C.
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Density

1.1573 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1573 @ 20 °C
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Vapor Density

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

5 mmHg at 114.8 °F (EPA, 1998), 2.77 [mmHg], 5 MM HG @ 46 °C
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Color/Form

COLORLESS LIQ

CAS No.

542-76-7
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Melting Point

-60 °F (EPA, 1998), -51 °C
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3-Chloropropionitrile

The primary industrial method for the preparation of this compound is the hydrochlorination of acrylonitrile (B1666552). wikipedia.orgchemicalbook.com This reaction involves the addition of hydrogen chloride (HCl) across the double bond of acrylonitrile. The process is typically carried out by passing dry hydrogen chloride gas through an excess of acrylonitrile. google.com This method is favored for its use of readily available and inexpensive starting materials. google.com

The reaction can be summarized by the following equation:

CH₂=CHCN + HCl → ClCH₂CH₂CN

While the reaction is generally straightforward, it can be exothermic, necessitating careful temperature control to prevent unwanted side reactions or pressure buildup, especially on a large scale. researchgate.net In some applications, the this compound is generated in situ from acrylonitrile and hydrogen chloride and used directly in subsequent reaction steps. google.com

ReactantsProductKey Features
Acrylonitrile, Hydrogen ChlorideThis compoundReadily available starting materials, exothermic reaction. wikipedia.orggoogle.com

An alternative route to this compound involves the chlorination of 3-hydroxypropionitrile (B137533). chemicalbook.com This transformation can be accomplished using various chlorinating agents. One documented method utilizes benzoyl chloride in the presence of a catalyst, such as 1-pyrrolidinecarboxaldehyde, at elevated temperatures. In a specific procedure, reacting 3-hydroxypropionitrile with benzoyl chloride at 80°C for several hours resulted in a 75% yield of this compound after distillation. chemicalbook.com

This synthetic pathway offers a valuable alternative, particularly when 3-hydroxypropionitrile is a more accessible starting material.

Starting MaterialReagentsProductYield
3-HydroxypropionitrileBenzoyl chloride, 1-pyrrolidinecarboxaldehydeThis compound75% chemicalbook.com

Alternative Synthetic Protocols

Alkylation Reactions Involving this compound

The electrophilic nature of the carbon atom bonded to the chlorine atom makes this compound an effective alkylating agent. wikipedia.org This reactivity is harnessed in the synthesis of various important compounds.

This compound readily alkylates imidazoles to produce cyanoethylated imidazolium (B1220033) salts. wikipedia.org This quaternization reaction involves the attack of the nucleophilic nitrogen of the imidazole (B134444) ring on the electrophilic carbon of this compound, displacing the chloride ion. utp.edu.my For example, the reaction of 2-methyl-4-nitroimidazole with this compound in the presence of a base like triethylamine (B128534) can be carried out in a microchannel reactor at 50°C, achieving high conversion in a short residence time. These resulting imidazolium salts are a class of ionic liquids with various potential applications. utp.edu.my

The general reaction is as follows:

Imidazole + ClCH₂CH₂CN → [Imidazolium-CH₂CH₂CN]⁺Cl⁻

Reactant 1Reactant 2Product Type
Imidazole derivativeThis compoundCyanoethylated Imidazolium Salt wikipedia.org

This compound is a key starting material for the synthesis of 3-mercaptopropionitrile. wikipedia.org The synthesis proceeds via the alkylation of thiourea (B124793) with this compound to form an isothiouronium salt, specifically 2-cyanoethylthiouronium hydrochloride. wikipedia.orgorgsyn.org This intermediate is then hydrolyzed to yield 3-mercaptopropionitrile. wikipedia.org

The reaction with thiourea is typically conducted in an aqueous solution. The mixture is heated to facilitate the formation of the isothiouronium salt. orgsyn.orgrsc.org For instance, heating a mixture of thiourea and this compound in water to 100°C for 2 hours can produce 2-cyanoethylthiouronium hydrochloride in an 86% yield. rsc.org It is important to control the initial heating phase of this reaction, as it can be highly exothermic. orgsyn.orgorgsyn.org The subsequent hydrolysis of the thiouronium salt, often under basic conditions, liberates the desired 3-mercaptopropionitrile. wikipedia.org

Reactant 1Reactant 2IntermediateFinal Product
This compoundThiourea2-Cyanoethylthiouronium hydrochloride3-Mercaptopropionitrile wikipedia.orgorgsyn.org

Reactions with Ketone Anions

Alkylation Mechanisms

Nucleophilic Substitution Reactions of this compound

The electrophilic nature of the carbon atom bonded to chlorine makes this compound susceptible to nucleophilic substitution reactions.

A notable example of nucleophilic substitution is the synthesis of 3-(2,2,3,3-tetrafluoropropoxy)propionitrile.

This synthesis is typically achieved by reacting this compound with 2,2,3,3-tetrafluoropropanol in the presence of a base. Common bases used for this transformation include potassium carbonate or sodium hydroxide (B78521). The base deprotonates the alcohol, forming the 2,2,3,3-tetrafluoropropoxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride ion to yield the desired product. The reaction conditions are optimized to ensure a high yield and purity of 3-(2,2,3,3-tetrafluoropropoxy)propionitrile.

Reactant 1Reactant 2BaseProduct
This compound2,2,3,3-TetrafluoropropanolPotassium Carbonate or Sodium Hydroxide3-(2,2,3,3-Tetrafluoropropoxy)propionitrile

The reaction of this compound with amines can result in different products depending on the structure and basicity of the amine. acs.orglookchem.com These reactions can lead to amine hydrochlorides, 3-aminopropionitrile hydrochlorides, or quaternary ammonium (B1175870) salts. lookchem.com

For example, tertiary amines like triethylamine can cause dehydrochlorination of this compound. acs.orglookchem.com In contrast, some heterocyclic aromatic amines, such as pyridine, readily react with this compound to form quaternary salts. acs.org The steric hindrance around the nitrogen atom in the amine plays a crucial role in determining the reaction outcome. For instance, α-picoline undergoes dehydrochlorination, while β- and γ-picoline form quaternary salts. acs.orglookchem.com Similarly, quinoline (B57606) leads to dehydrochlorination, whereas isoquinoline (B145761) gives a high yield of the corresponding quaternary salt. acs.orglookchem.com

Primary and secondary amines can also undergo nucleophilic substitution with this compound. For example, diethanolamine (B148213) reacts with this compound, where the amine acts as a nucleophile to displace the chloride, forming N-(3-cyanopropyl)diethanolamine. This intermediate can be further transformed, for instance, through hydrogenation of the nitrile group.

AmineReaction TypeProduct(s)
TriethylamineDehydrochlorinationTriethylamine hydrochloride, Acrylonitrile
PyridineQuaternization1-(2-Cyanoethyl)pyridinium chloride
α-PicolineDehydrochlorinationα-Picoline hydrochloride, Acrylonitrile
β-PicolineQuaternization1-(2-Cyanoethyl)-3-methylpyridinium chloride
γ-PicolineQuaternization1-(2-Cyanoethyl)-4-methylpyridinium chloride
QuinolineDehydrochlorinationQuinoline hydrochloride, Acrylonitrile
IsoquinolineQuaternization2-(2-Cyanoethyl)isoquinolinium chloride
DiethanolamineNucleophilic SubstitutionN-(3-Cyanopropyl)diethanolamine

Reactions with Amines

Hydrolysis and Related Transformations

The nitrile group of this compound can undergo hydrolysis to form either amides or carboxylic acids, depending on the reaction conditions. This transformation can be induced through various methods, including sonochemistry and enzymatic catalysis.

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative pathway for the hydrolysis of nitriles to amides. ijariie.comsid.ir This process is driven by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of intense temperature and pressure. ekb.eg These extreme conditions can significantly accelerate reaction rates. ijariie.comsid.ir

While specific studies on the sonochemical hydrolysis of this compound are not extensively detailed in the reviewed literature, general methodologies for nitrile hydration are well-established. For instance, the ultrasonic irradiation of various nitriles in the presence of potassium tert-butoxide in wet tert-butanol (B103910) has been shown to produce the corresponding amides in high yields and significantly shorter reaction times (15-90 minutes) compared to silent conditions. ijariie.comsid.ir This method represents a green and efficient approach for the conversion of the nitrile functional group. sid.irresearchgate.net The selective hydrolysis to the amide is challenging because the amide can be more readily hydrolyzed to the carboxylic acid. ijariie.comsid.ir However, sonochemical methods offer a pathway to promote this selective transformation under mild conditions. ijariie.com

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of nitrile compounds to their corresponding carboxylic acids and ammonia (B1221849), often without the formation of a free amide intermediate. nih.govhielscher.com These enzymes are part of the nitrilase superfamily, which utilizes a characteristic Cys-Glu-Lys catalytic triad (B1167595) to hydrolyze non-peptide carbon-nitrogen bonds. ekb.eg

The enzymatic hydrolysis of this compound has been demonstrated using nitrilases. This biocatalytic approach is noted for its high efficiency, specificity, and environmentally friendly conditions. Research has shown that nitrilases can effectively convert this compound into 3-chloropropionic acid. The substrate specificity of nitrilases is a key factor, with different enzymes showing preferences for aliphatic or aromatic nitriles. This compound, as an aliphatic nitrile, is a substrate for nitrilases that exhibit aliphatic specificity.

The efficiency of nitrilases towards specific substrates can be dramatically enhanced through protein engineering. High substrate specificity is crucial for achieving efficient catalysis and high-purity products in industrial applications. A study focused on enhancing the preference of a nitrilase for aliphatic nitriles utilized this compound as a model substrate.

Through a semirational design workflow that integrated computational tools like substrate channel modeling and molecular docking, key amino acid residues related to substrate binding were identified and optimized. This substrate channel engineering led to the development of an optimal mutant, G191A/L194W. The specific activity of this mutant for the hydrolysis of this compound increased nearly 24-fold, from 2.47 U·mg⁻¹ in the wild type to 58.35 U·mg⁻¹ in the mutant. The substrate conversion rate approached 100%, while the catalytic activity towards aromatic nitriles was significantly reduced, demonstrating a successful shift in substrate specificity.

Molecular dynamics simulations revealed that the W194 residue plays a critical role in regulating the morphology of the substrate channel, thereby influencing substrate specificity. This research provides a structural and mechanistic basis for modifying enzyme function through the rational design of substrate channels.

Table 2: Enhancement of Nitrilase Activity for this compound Hydrolysis This table is interactive. You can sort and filter the data.

Enzyme Variant Specific Activity (U·mg⁻¹) Substrate Conversion Key Mutations Reference
Wild Type 2.47 - None
G191A/L194W 58.35 ~100% G191A, L194W

Enzymatic Hydrolysis by Nitrilases

Reactions with Silicon Surfaces

The interaction of organic molecules with silicon surfaces is a key area of research for the development of molecular electronics and functional materials. This compound exhibits unique reactivity with specific silicon surfaces.

The reconstructed Si(111)-7×7 surface possesses unique reactive sites, namely adatoms and rest atoms, which facilitate distinct chemical bonding pathways for organic molecules. sid.ir Research has shown that this compound reacts with the Si(111)-7×7 surface through an enelike reaction pathway. ijariie.comsid.ir

This reaction is distinct from the [2+2]-like cycloaddition observed with simpler nitriles like acetonitrile (B52724). ijariie.com In the case of this compound, the reaction concurrently involves the nitrogen triple bond (N≡C) and the cleavage of the carbon-chlorine (C-Cl) bond. ijariie.comsid.ir This suggests a more complex interaction where the molecule's structure, specifically the presence of the chlorine atom on the propyl chain, directs the reaction away from a simple cycloaddition and towards a dissociative, enelike mechanism. These findings indicate that the reaction pathways on the Si(111)-7x7 surface can be controlled by tuning the molecular structure of the organic reactant, a useful strategy for designing and fabricating molecular templates on silicon. ijariie.comsid.ir

Enelike Reactions on Si(111)-7×7 Surface

Role of Molecular Structure in Reaction Pathway Tuning

The molecular architecture of this compound (ClCH₂CH₂CN) is fundamental to its chemical behavior and the specific reaction pathways it undergoes. The presence of two key functional groups—a chlorine atom and a nitrile group (-C≡N)—on a short alkyl chain creates a unique electronic environment that influences its reactivity.

The electron-withdrawing nature of both the chlorine atom and the nitrile group significantly impacts the adjacent carbon atoms. This inductive effect increases the acidity of the hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon). This modification of the molecule's electronic properties can be leveraged to "tune" or direct the outcome of a chemical reaction.

A notable example of this tuning is observed in surface chemistry. Research on the adsorption of organic molecules onto silicon surfaces has demonstrated that the reaction pathways can be selectively controlled by tailoring the molecular structure. In the case of this compound, the increased acidity of the α-hydrogen, a direct result of adding the chloroethyl group to the acetonitrile structure, facilitates an enol-like reaction pathway on a Si(111)-7x7 surface. researchgate.net This leads to the dissociation of the C-H bond at the α-position and the formation of a cumulative double bond on the surface. researchgate.net This contrasts with the reaction of a simpler molecule like acetonitrile (CH₃CN), which follows a different cycloaddition pathway. researchgate.net This demonstrates how the specific structural features of this compound can be exploited to favor one reaction pathway over another.

Reactions as Intermediates in Complex Syntheses

This compound serves as a crucial intermediate or model substrate in several complex multi-step syntheses. Its defined structure allows chemists to study and understand the mechanisms of more intricate reactions.

Hydrodimerization of Acrylonitrile

The hydrodimerization of acrylonitrile (CH₂=CHCN) to produce adiponitrile (B1665535) (NC(CH₂)₄CN) is a significant industrial process, as adiponitrile is a primary precursor to hexamethylene diamine, a monomer used in the production of Nylon 66. researchgate.netwikipedia.org While this process can be achieved electrochemically, catalyzed chemical routes are also of great interest. rsc.org

Table 1: Effect of Solvent on the Reductive Coupling of 3-Halopropionitrile to Adiponitrile (Note: Data based on reactions with 3-bromopropionitrile, with sources indicating similar results for this compound. googleapis.com)

SolventConversion to Adiponitrile (%)
Propionitrile86
Acetonitrile84
Benzonitrile81
N-dimethylformamide21
N-methyl-pyrrolidone18
No Solvent70

The mechanism of metal-catalyzed acrylonitrile hydrodimerization is thought to proceed through the formation of organometallic intermediates. Studies involving iron carbonyl hydrides, which are presumed to be the active catalytic species in certain systems, have been conducted with both acrylonitrile and this compound to elucidate these pathways. oup.com

Based on these experiments, a reaction mechanism involving a cyanoethyl complex intermediate has been proposed. oup.com In this proposed mechanism, the catalyst first interacts with acrylonitrile. A subsequent key step involves the formation of a cyanoethyl group (–CH₂CH₂CN) bonded to the metal center. oup.comcore.ac.uk The reaction of the prepared iron carbonyl hydrides with this compound provided supporting evidence for the viability of such intermediates in the catalytic cycle leading to the formation of hydrodimers like adiponitrile and 2-methylglutaronitrile. oup.com

Advanced Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. researchgate.net In 3-chloropropionitrile (Cl-CH₂-CH₂-CN), the methylene (B1212753) protons (adjacent to the chlorine and cyano groups) are chemically non-equivalent, giving rise to a complex signal pattern. The spectrum is typically an A₂B₂ or AA'BB' system, where the protons on the carbon adjacent to the chlorine (Hα) and the protons on the carbon adjacent to the nitrile group (Hβ) form two distinct sets.

The observed 1H NMR spectrum for this compound shows two triplets, corresponding to the two methylene groups. Experimental data recorded in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz spectrometer provides the following chemical shifts and coupling constant: chemicalbook.com

ParameterChemical Shift (ppm)Coupling Constant (Hz)
-CH₂-Cl 3.704J(AB) = 6.53
-CH₂-CN 2.860J(AB) = 6.53

Spin-spin coupling, or J-coupling, arises from the indirect interaction of nuclear spins mediated by the bonding electrons. organicchemistrydata.org The magnitude of the vicinal coupling constant (³JHH) between the methylene groups in this compound is influenced by the dihedral angle between the C-H bonds, which is determined by the conformational preferences (gauche vs. anti) of the molecule. auremn.org.br The total spin-spin coupling constant (J) is the sum of four distinct physical contributions, as described by Ramsey's theory. mdpi.commdpi.comsmu.edu These are the Fermi contact (FC), spin-dipolar (SD), diamagnetic spin-orbital (DSO), and paramagnetic spin-orbital (PSO) terms. mdpi.comsmu.eduaip.org Quantum chemical calculations are essential for decomposing the experimentally observed coupling constant into these individual components, providing deep insight into the electronic mechanisms of the coupling. researchgate.net

The Fermi contact (FC) term describes the interaction between the magnetic moments of the nuclei and the spin of the electrons at the nuclear positions. aip.org This interaction is isotropic (independent of molecular orientation) and is transmitted through the polarization of the s-orbitals in the bonding framework. researchgate.net For most couplings involving light atoms like hydrogen and carbon, the FC term is the dominant contributor to the total coupling constant. researchgate.net In this compound, the FC contribution to the ³JHH coupling would primarily reflect the efficiency of the spin polarization transfer through the central C-C sigma bond.

The spin-dipolar (SD) contribution arises from the through-space dipolar interaction between the nuclear magnetic moments and the magnetic field generated by the electron spins. aip.org Unlike the FC term, the SD term is anisotropic, meaning it depends on the orientation of the molecule relative to the external magnetic field. While often smaller than the FC term for proton-proton couplings in aliphatic chains, it can become significant, particularly in systems with p-electrons or lone pairs. smu.edu For this compound, the SD contribution would be influenced by the electron distribution in the C-Cl and C≡N bonds.

The diamagnetic spin-orbital (DSO) term, often referred to as the diamagnetic contribution, arises from the interaction of the nuclear magnetic moment with the orbital angular momentum induced in the electron cloud by the magnetic moments of the other nuclei. aip.org This term is typically a small, positive contribution to the total coupling constant.

The paramagnetic spin-orbital (PSO) contribution results from the interaction between a nuclear magnetic moment and the orbital angular momentum induced in the electron cloud by the external magnetic field. aip.org This term is sensitive to the presence of low-lying excited electronic states and is often negative. For ³JHH couplings in saturated systems like this compound, the PSO contribution is generally small compared to the Fermi contact term.

Analysis of Spin-Spin Coupling Constants in this compound

Diamagnetic Spin Orbital (DSO) Contributions

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable for interpreting and predicting NMR parameters. researchgate.netfrontiersin.org These methods allow for the calculation of molecular geometries, conformational energies, and spectroscopic properties like chemical shifts and spin-spin coupling constants. auremn.org.br

For this compound, theoretical calculations are crucial for several reasons:

Conformational Analysis: The molecule exists as a mixture of rotational conformers (anti and gauche) due to rotation around the central C-C bond. Quantum chemical methods can calculate the geometries and relative energies of these conformers, allowing for the determination of their equilibrium populations. auremn.org.br This information is vital for understanding how the experimentally observed NMR parameters are an average over these different states.

Calculation of NMR Parameters: DFT methods can predict the 1H and 13C chemical shifts and spin-spin coupling constants for each stable conformer. researchgate.net By performing a population-weighted average of the calculated parameters, a theoretical spectrum can be generated and compared with experimental data for structural validation. frontiersin.org

Decomposition of Coupling Constants: As outlined in the previous sections, quantum chemical software can perform a detailed analysis of the calculated J-coupling, breaking it down into the individual FC, SD, DSO, and PSO components. smu.eduaip.org This decomposition provides a fundamental understanding of the electronic structure and the pathways through which nuclear spins interact within the molecule.

Ab Initio Molecular Dynamics Studies on Chloride Ion Reactions

Ab initio molecular dynamics (AIMD) have been employed to investigate the chemical reactions between a chloride ion (Cl⁻) and a series of cyanated alkyl chlorides, including this compound (Cl(CH₂)₂CN). researchgate.net These studies explore the influence of the cyano group on the reaction's energy profile as the length of the alkyl chain varies. researchgate.net The simulations provide insights into the thermal effects on the reaction dynamics. researchgate.net For the Cl⁻ + Cl(CH₂)nCN reactions, AIMD calculations have shown that as the chloride ion approaches the molecule, it can become trapped in a local energy minimum near the chlorine atom of the chloropropionitrile. researchgate.net A deeper, more stable minimum is reached when the chloride ion binds to the hydrogen atoms. researchgate.net The reaction of a formaldehyde (B43269) radical anion with methyl chloride has also been studied using ab initio molecular dynamics, providing a framework for understanding reactions where a single transition state can lead to multiple products, such as substitution and electron transfer. wayne.edu Furthermore, studies on the hydration of the chloride ion using path-integral AIMD have revealed the significant role of nuclear quantum effects in the solvation structure. aps.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org It has been applied to study properties of this compound and related molecules, particularly in the context of chiroptical properties. For instance, DFT calculations using the B3LYP functional have been performed to compute the specific optical rotation of (S)-2-chloropropionitrile. acs.org These studies found that the choice of basis set significantly impacts the results, with correlation-consistent basis sets yielding specific rotations much larger than experimental values. acs.org However, the inclusion of electric-field-dependent (EFD) functions in the basis set was observed to reduce the calculated rotations to within the experimental error bars. acs.org

DFT is also widely used for its cost-effectiveness compared to more traditional wavefunction-based methods. wikipedia.orgnih.gov Its applications are diverse, ranging from studying chemical reactions at interfaces to engineering new materials and understanding biological processes. wikipedia.orgua.pt Despite its utility, standard DFT functionals can have limitations in accurately describing certain phenomena like intermolecular dispersion forces, charge transfer excitations, and transition states without specific corrections or refinements. wikipedia.org

Coupled-Cluster (CC) Theory Applications

Coupled-Cluster (CC) theory stands as a high-accuracy quantum chemical method for calculating the electronic structure of molecular systems. acs.org The CCSD(T) model, which includes single, double, and perturbative triple excitations, is often referred to as the "gold standard" in computational chemistry for its ability to provide highly accurate results at a manageable, albeit steep, computational cost. acs.org

In the study of small chiral molecules, CC theory has been applied to provide benchmark data for chiroptical properties. For (S)-2-chloropropionitrile, a rigid chiral molecule, coupled cluster linear response theory has been used to compute its optical rotatory dispersion. acs.org The results from these high-level calculations show encouraging agreement with experimental data, establishing (S)-2-chloropropionitrile as a valuable test case for validating and calibrating computational models due to its small size, which allows for thorough testing of basis set completeness. acs.org The development of methods like domain-based local pair natural orbital coupled cluster (DLPNO-CC) aims to extend the applicability of CC theory to larger systems by offering results that are very close to the canonical CC method at a fraction of the computational cost. nih.gov

Equation-of-Motion Coupled-Cluster (EOM-CC) is an extension of CC theory used to calculate excited state properties. worldscientific.comaps.org It provides a robust framework for describing electronic excitations, ionization potentials, and electron affinities. arxiv.org The linear response formulation of CC theory, which is a form of EOM-CC, is particularly effective for calculating properties like optical rotation. acs.org

This approach has been implemented to compute the specific rotation of (S)-2-chloropropionitrile. acs.org The method calculates the Rosenfeld tensor, which governs optical activity, providing a more computationally efficient alternative to the sum-over-states approach. acs.org EOM-CC methods, such as EOM-CCSD (including single and double excitations), are also utilized to determine frequency-dependent molecular polarizabilities, which are crucial for understanding a molecule's response to electromagnetic fields. researchgate.net

Computational Modeling of Optical Rotation

The computational modeling of optical rotation is a critical tool for determining the absolute configuration of chiral molecules. Various ab initio methods are employed for this purpose, with their accuracy being tested against experimental measurements for molecules like (S)-2-chloropropionitrile. acs.org

Studies have compared the performance of Coupled Cluster (CC) linear response theory and Density Functional Theory (DFT) for calculating the specific rotation of (S)-2-chloropropionitrile in both gas and solution phases. acs.orgnsf.gov CC calculations have shown good agreement with gas-phase experimental data. acs.org A sum-over-states approach has also been applied to calculate the specific rotation, though it requires a very large number of excited states to converge with the results from the more direct linear response method. researchgate.net The solvent's effect on optical rotation has been modeled using the polarizable continuum model (PCM), which accounts for electrostatic interactions between the solute and a solvent cavity. nsf.gov For (S)-2-chloropropionitrile, these calculations reproduce the sign of the experimental shift in specific rotation when moving from the gas phase to a solution, though the magnitude can differ. nsf.gov

Calculated vs. Experimental Specific Rotation of (S)-2-chloropropionitrile
MethodPhaseCalculated Value (deg dm⁻¹ [g/mL]⁻¹)Experimental Value (deg dm⁻¹ [g/mL]⁻¹)Reference
Coupled ClusterGasVaries with basis setReported as a benchmark acs.org
B3LYP (DFT)GasVaries with basis setReported as a benchmark acs.org
PCM-B3LYPAcetonitrile (B52724)Sign of shift reproducedData available nsf.gov

Analysis of Hydrogen Bonding in Reaction Complexes

The study of reaction complexes involving this compound provides insight into the role of non-covalent interactions, such as hydrogen bonding. In the ab initio molecular dynamics studies of the Cl⁻ + Cl(CH₂)nCN reactions, the formation of pre-reactive complexes stabilized by hydrogen bonds has been observed. researchgate.netresearchgate.net For longer chain analogues (where n > 2), six-membered cyclic structures involving two hydrogen bonds between the incoming chloride ion and the hydrogen atoms in the α and β positions of the alkyl chain are formed. researchgate.netresearchgate.net

However, this compound (where n=2) is a notable exception. researchgate.netresearchgate.net Due to structural constraints imposed by the shorter chain length, the formation of a stable complex with two hydrogen bonds is not possible. researchgate.netresearchgate.net This highlights how the molecular structure of this compound directly influences the geometry and stability of its reaction intermediates. The analysis of these ion-dipole complexes is crucial for understanding the reaction's energy profile and mechanism. researchgate.net

High-Resolution Electron Energy Loss Spectroscopy (HREELS) in Surface Chemistry

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique used to study the vibrational modes of molecules adsorbed on a solid surface. wikipedia.orglew.ro It provides detailed information about the chemical bonding, structure, and orientation of adsorbates. lew.ro

The adsorption of this compound on a silicon surface (Si(111)-7x7) has been investigated using HREELS. researchgate.net By analyzing the energy losses of scattered electrons, vibrational spectra for both physisorbed (condensed multilayer at 110 K) and chemisorbed states were obtained. researchgate.net The HREELS spectrum for the physisorbed multilayer of this compound shows excellent agreement with infrared and Raman data for the condensed phase. researchgate.net Upon annealing to create a chemisorbed monolayer, significant changes in the vibrational spectrum are observed, indicating a chemical reaction with the silicon surface. researchgate.net The analysis suggests the formation of a Si-N=C=CH-CH₂Cl-like species, resulting from an ene-like reaction involving the dissociation of a C-H bond. researchgate.net

Vibrational Frequencies of this compound on Si(111)-7x7 from HREELS. researchgate.net
Physisorbed (cm⁻¹)Chemisorbed (cm⁻¹)Assignment
585590δ(CCC) + δ(CCCl)
694690ν(C-Cl)
849-τ(CH₂) + ρ(CH₂)
941930ν(C-C) + ρ(CH₂)
10421050ν(C-C) + ω(CH₂)
1257-ω(CH₂) + τ(CH₂)
13541330ω(CH₂) + τ(CH₂)
14741450δ(CH₂)
22901645ν(C≡N) / ν(N=C=C)
3011, 30592930ν(CH₂)

Applications in Chemical Synthesis and Materials Science

Role as an Organic Intermediate in Pharmaceutical Synthesis

3-Chloropropionitrile is an important intermediate in the synthesis of pharmaceuticals, where its reactivity is harnessed to construct complex molecules for drug development. cymitquimica.comnordmann.global

A significant commercial application of this compound is its role as a precursor in the synthesis of Famotidine, a histamine (B1213489) H2-receptor antagonist used to inhibit stomach acid production. wikipedia.orgchemicalbook.comnewdrugapprovals.org The synthesis involves the reaction of this compound with sulfamide (B24259) to produce a key intermediate.

In one patented method, N-sulfamyl-3-halopropionamidine derivatives are prepared by reacting sulfamide with an excess of this compound. google.com This reaction is typically facilitated by introducing dry hydrogen chloride gas. google.com The resulting intermediate, 3-chloro-N-(aminosulphonyl) propanimidoamine hydrochloride (CAPA), is then further processed to yield Famotidine. google.com This approach is considered an economically viable pathway for industrial-scale production. google.comgoogle.com

ReactantsCatalyst/ReagentTemperatureDurationProductSource
Sulfamide, this compoundDry Hydrogen Chloride Gas50°C to 60°C5 hoursN-sulfamyl-3-chloropropionamidine hydrochloride google.com

This compound serves as a starting material for the production of 3-aminopropionitriles, which are themselves versatile intermediates in organic synthesis. nii.ac.jp One straightforward method involves the reaction of this compound with liquid ammonia (B1221849), which has been reported to produce 3-aminopropionitrile in a 90% yield. nii.ac.jporgsyn.org

Additionally, reacting this compound with primary or secondary aliphatic amines in refluxing ethanol (B145695) can produce the corresponding 3-aminopropionitrile hydrochlorides in high yields. lookchem.com An alternative pathway involves treating this compound with ammonia in a polar aprotic solvent, which leads to the formation of 3,3'-Iminodipropionitrile through a double nucleophilic substitution.

The reactivity of this compound is also exploited in the synthesis of certain triazole derivatives. pensoft.net A general procedure has been described for synthesizing 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)nitriles. pensoft.net This synthesis involves the reaction of a substituted 4H-1,2,4-triazole-3-thiol with this compound in the presence of sodium hydroxide (B78521) in a methanol (B129727) or propanol (B110389) solvent. pensoft.net

ReactantsBaseSolventProductYieldSource
4-phenyl-5-phenethyl-4H-1,2,4-triazole-3-thiol, 3-chloropropanenitrileSodium HydroxideMethanol/Propanol3-((4-phenyl-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)propanenitrile20% pensoft.net

Synthesis of 3-Aminopropionitriles

Utilization in Polymer Synthesis

This compound is used as a chemical intermediate in the synthesis of various polymers. nj.govfishersci.atrheniumshop.co.ilfishersci.ie Its bifunctional nature allows it to be incorporated into polymer structures. One specific application involves its use as an alkylating agent to create functionalized periodic mesoporous organosilicas (PMOs). researchgate.net For instance, the material designated (NCCH2CH2)2-N-PMO was synthesized using this compound as the alkylating agent. researchgate.net The nitrile groups within this material can subsequently be converted to other functional groups, such as amines or carboxylic acids, to tailor the material for specific applications. researchgate.net

Intermediate in Agrochemicals Development

In addition to pharmaceuticals, this compound is employed as a building block in the development of agrochemicals. cymitquimica.com Its reactivity makes it a useful starting point for synthesizing more complex molecules used in the agricultural industry. cymitquimica.com

Specialty Solvent Systems

This compound can function as a specialty solvent. unitar.org It is miscible with several common organic solvents, including ether, alcohols, benzene, and acetone. fishersci.atrheniumshop.co.iltcichemicals.com It also has a noted solubility in water. fishersci.ie This range of miscibility allows for its use in various solvent systems, particularly for dissolving plastics and resins. unitar.org

Environmental Chemistry and Degradation Pathways

Environmental Fate and Transport Considerations

The environmental fate and transport of a chemical describe its movement and transformation in the environment. cdc.gov For 3-Chloropropionitrile, these processes are influenced by its physical and chemical properties, such as its water solubility and vapor pressure. fishersci.comnj.gov Due to its solubility in water, it is likely to be mobile in the environment and may spread in water systems. fishersci.comthermofisher.com It is considered a volatile organic compound (VOC), which means it can vaporize under normal environmental conditions and be found as a contaminant in the air, soil, and water. targetanalysis.gr

Biodegradation is a key process in the environmental breakdown of this compound. While direct studies on the biodegradation of this compound are limited, its hydrolysis to 3-chloropropionic acid is a critical initial step. This acid is known to be degraded by specific bacterial strains. For instance, some bacteria can utilize it as a sole carbon source, breaking it down and releasing chloride ions in the process. The U.S. Environmental Protection Agency (EPA) has noted that significant biodegradation of this compound can occur. escholarship.org In publicly owned treatment works (POTWs), biodegradation is one of the pathways, along with volatilization and adsorption to sludge, that contribute to its removal. epa.gov

Photodegradation, the breakdown of chemicals by light, is a significant elimination pathway for chemicals in the atmosphere. ecetoc.org For organic compounds like this compound, this can involve direct photolysis or reactions with photochemically generated species such as hydroxyl radicals. ecetoc.org Studies on related haloacetonitriles have shown that photodegradation efficiency can be influenced by the presence of other substances and environmental conditions. nih.gov For instance, the degradation of some haloacetonitriles is significantly faster under vacuum ultraviolet (VUV) irradiation compared to standard UV light. nih.gov

Hydrolysis, the reaction with water, is a crucial degradation pathway for this compound. It can be converted to methyl imidate hydrochloride intermediates, which are then hydrolyzed. The hydrolysis of this compound yields 3-chloropropionic acid, which is recognized as a toxic environmental pollutant.

Oxidation is another process that can contribute to the degradation of this compound. It can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used. In some waste treatment scenarios, chemical oxidation is a specified method for treating waste containing this compound. ecfr.gov

Photodegradation Mechanisms

Persistence in Environmental Compartments

The persistence of this compound in the environment—how long it remains in a particular medium—is a key factor in assessing its potential impact. epa.gov

As a volatile organic compound, this compound can be released into the atmosphere. targetanalysis.gr Its movement between air, water, and soil is governed by its physicochemical properties. epa.gov Due to its water solubility, it has the potential to be mobile in soil and contaminate groundwater. fishersci.comthermofisher.com The EPA's TRI (Toxics Release Inventory) program models the fate and transport of chemicals like this compound to predict their distribution in the environment. epa.gov The potential for vapor intrusion from contaminated soil and groundwater into indoor air is also a consideration. hawaii.gov

Assessment of Environmental Impact

The environmental impact of this compound is a significant concern due to its classification as a hazardous substance and its potential toxicity. fishersci.comnih.gov It is listed as a hazardous waste (U049) under the Resource Conservation and Recovery Act (RCRA). epa.gov Spills or leaks of this compound require specific cleanup procedures to prevent environmental contamination, and it may need to be disposed of as hazardous waste. nj.gov

Toxicological Research and Biological Activity Studies

Toxicological Profile and Mechanisms of Action

3-Chloropropionitrile can be absorbed into the body through inhalation or skin contact. nj.gov High exposure can lead to a range of acute health effects, including headaches, nausea, vomiting, weakness, confusion, dizziness, and tremors, and in severe cases, convulsions and death. nj.gov

Neurotoxicity Studies

High exposure to this compound can result in significant neurotoxic effects. nj.gov Symptoms of neurotoxicity include headache, confusion, dizziness, and tremors. nj.gov In severe instances of exposure, convulsions may occur, which can be fatal. nj.gov The central nervous system is a primary target of this compound's toxic effects. tcichemicals.com While specific mechanistic studies on this compound are not extensively detailed in the provided results, the observed neurological symptoms are indicative of central nervous system depression. nih.gov The United States Environmental Protection Agency (EPA) uses cholinesterase activity as an indicator for the neurotoxicity of certain chemicals, though a direct link to this compound was not specified in the search results. unitar.org

Respiratory Toxicity Investigations

Inhalation of this compound can cause irritation to the nose, throat, and lungs, leading to symptoms such as coughing, wheezing, and shortness of breath. nj.gov Repeated exposure may result in the development of bronchitis, characterized by a persistent cough, phlegm, and shortness of breath. nj.gov It is considered toxic if inhaled. abdurrahmanince.net

Hepatotoxicity (Liver Damage)

There is evidence to suggest that this compound may cause damage to the liver. nj.gov Liver function tests are recommended if overexposure is suspected or if symptoms develop. nj.gov The potential for drug-induced liver injury (DILI) is a significant concern with many chemicals, and it can manifest as hepatocellular injury, cholestatic injury, or steatosis. wjgnet.comekb.eg While the specific mechanisms of this compound-induced hepatotoxicity are not detailed, it is listed as a substance that may damage the liver. nj.gov

Dermal and Ocular Irritation

Direct contact with this compound can lead to irritation of the skin and eyes. nj.gov It is classified as a substance that causes skin irritation and serious eye irritation. nih.govtcichemicals.comscbt.com In case of skin contact, immediate and thorough washing is recommended. nj.gov For eye contact, flushing with plenty of water is advised. abdurrahmanince.net

Table 1: Summary of Toxicological Effects of this compound

Toxicity Type Observed Effects Citations
Neurotoxicity Headache, confusion, dizziness, tremors, convulsions. nj.govtcichemicals.com
Respiratory Toxicity Irritation of nose, throat, and lungs; coughing, wheezing, shortness of breath; potential for bronchitis with repeated exposure. nj.govabdurrahmanince.net
Hepatotoxicity Potential for liver damage. nj.gov
Dermal Irritation Skin irritation. nj.govnih.govtcichemicals.comscbt.com
Ocular Irritation Eye irritation. nj.govabdurrahmanince.net

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models used to predict the biological activity of chemical compounds based on their molecular structure and physicochemical properties. wikipedia.orgnih.gov These models are crucial in toxicology for predicting the toxicity of chemicals and in drug discovery for identifying potential therapeutic agents. wikipedia.orgnih.gov

Correlation with Molecular Descriptors

The development of a QSAR model involves several steps, including the selection of chemical compounds, assessment of their biological activity, calculation of molecular descriptors, and building a model that correlates the descriptors with the activity. mdpi.com Molecular descriptors are numerical values that characterize the properties of a molecule, such as its topology, electronic properties, and shape. dergipark.org.trexcli.de

The process of selecting the most relevant molecular descriptors is a critical step in QSAR modeling. nih.gov This often involves filtering out descriptors that are constant or highly correlated with others to avoid redundancy and improve the predictive power of the model. nih.govyoutube.com For instance, the Moran autocorrelation function (MATS1p) and descriptors like SpMin8_Bhi and GATS2p have been shown to be important in predicting the biological activity of certain classes of compounds. mdpi.com The goal is to build a statistically significant model that can be used to predict the activity of new, untested compounds. wikipedia.orgmdpi.com

Toxicity to Aquatic Organisms (e.g., Pseudokirchneriella subcapitata)

The toxicity of this compound to aquatic life has been evaluated using the green alga Pseudokirchneriella subcapitata. psu.eduepa.gov Studies utilizing a closed-system algal toxicity test, which prevents the loss of volatile compounds, have provided insights into its inhibitory effects. psu.edunih.gov In these tests, toxicity is assessed by measuring endpoints such as the inhibition of dissolved oxygen (DO) production and the reduction in algal growth rate over a 48-hour period. psu.edu

Research indicates that halogen-substituted nitriles, including this compound, are particularly toxic to P. subcapitata. psu.edu The toxicity of such compounds tends to increase with the number of halogen atoms. psu.edu For this compound, the median effective concentration (EC50) — the concentration that causes a 50% reduction in a measured endpoint — has been determined for both DO production and algal growth rate. psu.edu The EC50 value based on dissolved oxygen production was found to be 199.39 mg/L, while the EC50 based on growth rate was 193.39 mg/L. psu.edu Generally, the dissolved oxygen endpoint suggests slightly higher inhibitory effects compared to the algal growth rate endpoint. psu.edu The green alga P. subcapitata has been noted to be quite sensitive to nitriles when compared to other aquatic organisms like Daphnia magna and certain luminescent bacteria. psu.edu

**Table 1: Toxicity of this compound to *Pseudokirchneriella subcapitata***

EndpointEC50 (mg/L)95% Confidence Interval (mg/L)
Dissolved Oxygen (DO) Production199.39189.62–210.27
Algal Growth Rate193.39186.35–200.77

Data sourced from a 48-hour closed algal toxicity study. psu.edu

Electrophilic/Nucleophilic Mechanisms of Toxicity

The toxicity of this compound is linked to its chemical reactivity, specifically its nature as an electrophile. beyondbenign.org Electrophilic-nucleophilic reactions are a common mechanism through which foreign chemical substances, or xenobiotics, can exert toxic effects by forming covalent bonds with endogenous biological molecules. beyondbenign.org this compound is classified as a reactive toxicant. psu.edunycu.edu.tw Its terminal chlorine atom is believed to enhance its potential for metabolic activation, contributing to its acute toxicity.

As an electrophile, this compound is reactive towards nucleophiles found in biological systems. The toxicity of such electrophiles is often related to their intrinsic ability to bind with proteins. beyondbenign.org Biological systems contain numerous nucleophilic targets, including the thiol group of the amino acid cysteine and various sites on DNA. beyondbenign.org Soft electrophiles tend to react with soft nucleophiles, like the thiol group of cysteine, while hard electrophiles are more likely to react with hard nucleophiles, such as the amino groups in lysine. beyondbenign.org this compound acts as an alkylating agent, a characteristic property of electrophiles, enabling it to react with and modify biological molecules. wikipedia.org This reactivity can lead to the inhibition of essential enzymes and proteins, thereby disrupting cellular pathways.

Biological Interactions and Effects in Living Systems

In living systems, this compound's electrophilic nature drives its interaction with various biological molecules. wikipedia.org It is known to be an alkylating agent, reacting with nucleophilic sites in cells. wikipedia.org A significant reaction is its alkylation of thiourea (B124793) to form 2-Cyanoethylthiouronium hydrochloride. wikipedia.orgorgsyn.org This reactivity extends to biological thiols, such as glutathione (B108866). nih.govacs.org The interaction with glutathione is a key metabolic process for many electrophilic compounds. nih.gov

The compound can readily penetrate the skin and is toxic upon ingestion, inhalation, or skin contact. nih.govnj.gov Its toxicity is associated with the potential to cause systemic cyanide poisoning. nih.govjodrugs.com The metabolic processes may lead to the release of cyanide, resulting in symptoms consistent with cyanide exposure, such as metabolic acidosis. jodrugs.com

Enzymatic interactions are also a feature of this compound's biological activity. It serves as a substrate for enzymes like nitrilase. acs.orgresearchgate.net Nitrilases are enzymes that catalyze the hydrolysis of nitrile compounds to their corresponding carboxylic acids and ammonia (B1221849). acs.org Research has focused on engineering the substrate channels of nitrilase to enhance its specificity and catalytic efficiency toward aliphatic nitriles like this compound. acs.org

Q & A

Q. What are the critical considerations for purifying and storing 3-chloropropionitrile to prevent degradation in synthetic workflows?

this compound is prone to degradation, particularly through HCl elimination, which can lead to polymerization or acrylonitrile formation . To ensure stability:

  • Distillation : Old batches should be distilled under reduced pressure (e.g., 50–60°C at 15–20 mmHg) to remove impurities or decomposition products .
  • Storage : Store in amber glass under inert gas (N₂/Ar) at –20°C to minimize thermal or photochemical degradation .
  • Monitoring : Regularly check purity via GC-MS or NMR, especially if used in multistep syntheses (e.g., thiazolidinone derivatives) .

Q. How should researchers mitigate risks associated with this compound’s toxicity during laboratory handling?

this compound is classified as toxic (UN3276) and a skin irritant (H314) . Key precautions include:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations .
  • Waste Management : Collect waste in sealed containers labeled for nitrile compounds and coordinate disposal with certified hazardous waste services .
  • Emergency Protocols : For spills, neutralize with 10% sodium bicarbonate and adsorb using vermiculite. Contaminated skin should be rinsed with water for ≥15 minutes .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • GC-MS : Ideal for quantifying purity and detecting volatile byproducts (e.g., acrylonitrile) .
  • NMR : Use ¹H/¹³C NMR to confirm structural integrity, noting characteristic peaks: δ ~3.8 ppm (CH₂Cl) and ~2.6 ppm (CH₂CN) .
  • FTIR : Monitor C≡N stretching at ~2240 cm⁻¹ and C-Cl at ~650 cm⁻¹ .
  • Elemental Analysis : Validate C/H/N/Cl ratios to detect impurities .

Advanced Research Questions

Q. How does β-cyano substitution influence the thermal decomposition kinetics of this compound?

Under very low-pressure pyrolysis (VLPP), this compound undergoes unimolecular HCl elimination (E1 mechanism) with Arrhenius parameters:

  • log(k∞/s⁻¹) = 13.2 ± 0.3
  • Eₐ = 241.0 ± 4 kJ/mol .
    Compared to ethyl chloride, the β-cyano group stabilizes the transition state via electron-withdrawing effects, slowing HCl elimination by ~30% . Radical pathways (e.g., homolytic C-Cl cleavage) are absent under VLPP but may dominate in static systems at higher pressures.

Q. What experimental design strategies minimize side reactions (e.g., alkylation or polymerization) in syntheses using this compound?

  • Temperature Control : Maintain reaction temperatures <70°C to avoid exothermic runaway (e.g., in thiourea condensations). Use jacketed reactors for precise cooling .
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) suppress nucleophilic side reactions. Avoid alcohols in high-temperature alkylations to prevent esterification .
  • Catalytic Additives : Add radical inhibitors (e.g., BHT) to mitigate polymerization during prolonged heating .

Q. How can researchers reconcile discrepancies in reported yields for this compound-mediated syntheses?

Yield variations often arise from differences in:

  • Reaction Scale : Small-scale reactions (e.g., 1–5 mmol) may suffer from inefficient mixing or heat dissipation compared to autoclave-based protocols .
  • Workup Methods : For example, vacuum distillation vs. recrystallization can alter recovery rates by 10–15% .
  • Substrate Purity : Impurities in starting materials (e.g., thiourea) can reduce yields by competing with desired pathways .

Methodological Insights

  • Synthetic Optimization : Use design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry in multistep reactions .
  • Safety by Design : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of hazardous intermediates .
  • Data Validation : Cross-reference spectral data with NIST databases to confirm compound identity and detect degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.